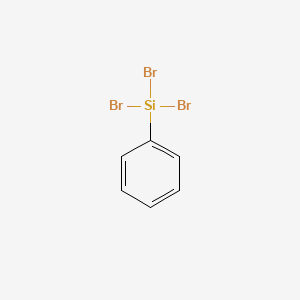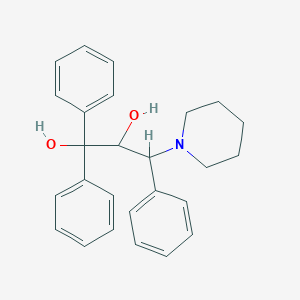
1-Bromo-1,1-dinitroethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1,1-dinitroethane is an organic compound with the molecular formula C2H3BrN2O4 and a molecular weight of 198.96 g/mol It is characterized by the presence of a bromine atom and two nitro groups attached to an ethane backbone
Preparation Methods
The synthesis of 1-Bromo-1,1-dinitroethane typically involves the bromination of 1,1-dinitroethane. One common method includes the reaction of 1,1-dinitroethane with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial production methods for this compound are less commonly documented, but they likely involve similar bromination processes scaled up for larger batch sizes. The use of continuous flow reactors and advanced purification techniques may be employed to enhance efficiency and product quality.
Chemical Reactions Analysis
1-Bromo-1,1-dinitroethane undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions, leading to the formation of various oxidized products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium iodide typically yields 1-iodo-1,1-dinitroethane .
Scientific Research Applications
1-Bromo-1,1-dinitroethane has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-Bromo-1,1-dinitroethane exerts its effects involves its reactivity with nucleophiles and reducing agents. The bromine atom and nitro groups are key functional sites that participate in various chemical reactions. The compound can interact with molecular targets such as enzymes and proteins, leading to modifications that alter their activity and function .
Comparison with Similar Compounds
1-Bromo-1,1-dinitroethane can be compared with other halogenated nitroethanes, such as:
1-Chloro-1,1-dinitroethane: Similar in structure but with a chlorine atom instead of bromine.
1-Iodo-1,1-dinitroethane: Contains an iodine atom, making it more reactive in nucleophilic substitution reactions compared to its bromo counterpart.
1,1,1-Trinitroethane: Lacks a halogen atom but has an additional nitro group, leading to distinct chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of bromine and nitro groups, which confer unique reactivity and potential for diverse applications.
Properties
CAS No. |
5432-38-2 |
|---|---|
Molecular Formula |
C2H3BrN2O4 |
Molecular Weight |
198.96 g/mol |
IUPAC Name |
1-bromo-1,1-dinitroethane |
InChI |
InChI=1S/C2H3BrN2O4/c1-2(3,4(6)7)5(8)9/h1H3 |
InChI Key |
OQEQLVCWFCJMAT-UHFFFAOYSA-N |
Canonical SMILES |
CC([N+](=O)[O-])([N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]oxy]-5-oxopentanoic acid;propan-2-amine](/img/structure/B14728296.png)
![N-[(E)-1-(1,2-dimethylcyclohex-2-en-1-yl)ethylideneamino]-2,4-dinitroaniline](/img/structure/B14728320.png)
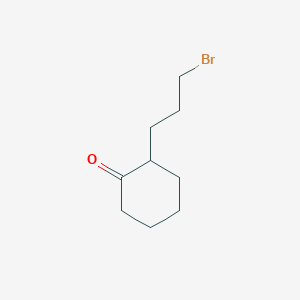
![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14728330.png)
![N-[(4-benzothiazol-2-ylphenyl)methyl]-3-chloro-benzamide](/img/structure/B14728350.png)
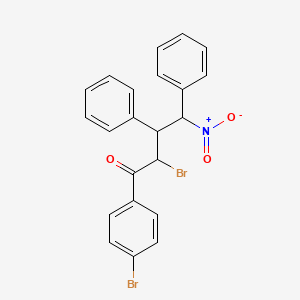
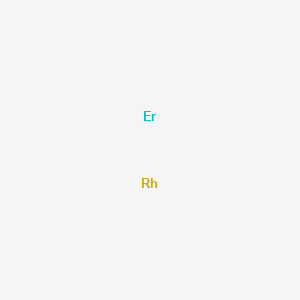
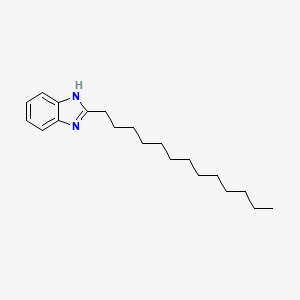
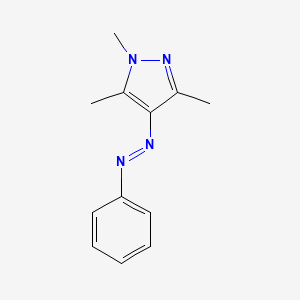
![Silane, [(2,2-dibromocyclopropyl)methyl]trimethyl-](/img/structure/B14728369.png)
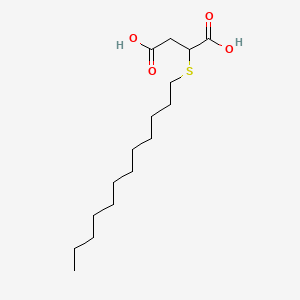
![Anthranilic acid, N-[(chloroethyl)carbamoyl]-](/img/structure/B14728377.png)
